6-dimethylamino-quinazolin-4(3H)-one
Description
Properties
CAS No. |
62876-67-9 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-(dimethylamino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-13(2)7-3-4-9-8(5-7)10(14)12-6-11-9/h3-6H,1-2H3,(H,11,12,14) |
InChI Key |
QEZGFZRXRIPXJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=CNC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 6 Dimethylamino Quinazolin 4 3h One and Its Analogues
Classical and Contemporary Synthetic Routes to Quinazolin-4(3H)-ones
The construction of the quinazolin-4(3H)-one core has been a subject of extensive research, leading to a variety of synthetic approaches. These methods can be broadly categorized into classical routes that have stood the test of time and contemporary strategies that offer improved efficiency, milder conditions, and greater functional group tolerance.
Anthranilic Acid and Benzoxazinone Precursors
A foundational and highly utilized method for the synthesis of quinazolin-4(3H)-ones begins with anthranilic acid or its derivatives. youtube.comijarsct.co.innih.gov A common pathway involves the acylation of anthranilic acid, followed by cyclization to form a 1,3-benzoxazin-4-one intermediate. This intermediate is then reacted with an appropriate amine to yield the desired 3-substituted quinazolin-4(3H)-one. ijarsct.co.in For instance, the condensation of anthranilic acid with chloro acyl chlorides, followed by dehydration with acetic anhydride, furnishes the benzoxazinone intermediate, which upon reaction with an amine, provides the fused quinazolinone. ijarsct.co.in
The Niementowski reaction is another classical approach where anthranilic acid is heated with an excess of formamide to produce quinazolin-4(3H)-one. nih.gov This reaction proceeds through an o-amidobenzamide intermediate. nih.gov Modifications to this method, such as the use of microwave irradiation, have been shown to improve yields and reduce reaction times. nih.gov
Quinazolin-4(3H)-ones can also be prepared in a one-step process from 2-aminobenzamides and orthoesters in the presence of acetic acid. mdpi.com Simple 2-aminobenzamides can be converted to the corresponding quinazolinones by refluxing in absolute ethanol with an orthoester and acetic acid. mdpi.com For more hindered or substituted 2-aminobenzamides, pressure tube conditions at elevated temperatures may be necessary. mdpi.com
| Precursor | Reagents | Key Intermediate | Reference(s) |
| Anthranilic acid | Acyl chloride, Acetic anhydride, Amine | 1,3-Benzoxazin-4-one | ijarsct.co.in |
| Anthranilic acid | Formamide | o-Amidobenzamide | nih.gov |
| 2-Aminobenzamide | Orthoester, Acetic acid | - | mdpi.com |
Dehydrogenative Coupling Approaches
More contemporary methods for the synthesis of quinazolin-4(3H)-ones involve dehydrogenative coupling reactions. These reactions offer an atom-economical and often greener alternative to classical methods. One such approach is the acceptorless dehydrogenative cyclization of o-aminobenzamide or its derivatives with alcohols. This method avoids the use of pre-formed and often unstable aldehydes and eliminates the need for strong, toxic oxidants, generating only hydrogen gas and water as byproducts.
Targeted Synthesis of 6-dimethylamino-quinazolin-4(3H)-one and 6-Substituted Derivatives
The synthesis of this compound can be approached through several strategic routes, either by constructing the quinazolinone ring with the dimethylamino group already in place or by introducing it at a later stage onto a pre-formed quinazolinone core.
A common strategy for synthesizing 6-substituted quinazolin-4(3H)-ones involves a multi-step sequence starting from the unsubstituted 3(H)-quinazolin-4-one. cu.edu.eg This typically includes nitration at the C-6 position, followed by reduction of the nitro group to an amino group, which can then be further functionalized. cu.edu.eg
Condensation Reactions and Related Transformations
The synthesis of 6-substituted quinazolin-4(3H)-ones can be achieved through condensation reactions starting from appropriately substituted precursors. For instance, a three-step synthesis of 6-amino-3(H)-quinazolin-4-ones has been reported, which involves the initial condensation of anthranilic acid and formamide to give 3(H)-quinazolin-4-one. cu.edu.eg This is followed by nitration to introduce a nitro group at the 6-position, and subsequent reduction using a reducing agent like SnCl₂·2H₂O to afford the 6-amino derivative. cu.edu.eg
The resulting 6-amino-quinazolin-4(3H)-one serves as a key intermediate for the synthesis of this compound. The primary amino group can be converted to a dimethylamino group through reductive amination, a classic transformation known as the Eschweiler-Clarke reaction. youtube.comwikipedia.orgjk-sci.comnrochemistry.comsynarchive.com This reaction involves treating the primary amine with excess formaldehyde and a reducing agent, typically formic acid. youtube.comwikipedia.orgjk-sci.comnrochemistry.comsynarchive.com The reaction proceeds through the formation of an imine, which is then reduced in situ by formic acid. wikipedia.org This process is repeated to achieve dimethylation, and importantly, it avoids the formation of quaternary ammonium salts. wikipedia.orgnrochemistry.com
| Starting Material | Reaction Sequence | Key Intermediate | Target Compound | Reference(s) |
| 3(H)-Quinazolin-4-one | 1. Nitration2. Reduction | 6-Nitro-3(H)-quinazolin-4-one6-Amino-3(H)-quinazolin-4-one | 6-Amino-3(H)-quinazolin-4-one | cu.edu.eg |
| 6-Amino-3(H)-quinazolin-4-one | Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) | - | This compound | youtube.comwikipedia.orgjk-sci.comnrochemistry.comsynarchive.com |
Functionalization at the Quinazolinone Core (C-2, C-3, C-6, C-8 positions)
The quinazolinone core is amenable to functionalization at several positions, allowing for the synthesis of a diverse library of analogues. Structure-activity relationship (SAR) studies have indicated that positions 2, 6, and 8 are particularly significant for various pharmacological activities. ekb.eg
The C-2 position can be readily substituted by condensing 2-aminobenzamide with various aldehydes in a suitable solvent like dimethyl sulfoxide. nih.gov This allows for the introduction of a wide range of aryl and alkyl groups at this position. nih.govmdpi.com
The N-3 position is often substituted by reacting the corresponding benzoxazinone intermediate with a primary amine. nih.gov This allows for the introduction of diverse substituents at the nitrogen atom.
Functionalization at the C-6 and C-8 positions of the benzene (B151609) ring is typically achieved by starting with a pre-substituted anthranilic acid or by electrophilic aromatic substitution on the quinazolinone ring system. For instance, as mentioned earlier, nitration is a common method to introduce a functional group at the C-6 position, which can then be converted to other functionalities. cu.edu.eg
Advanced Synthetic Techniques
Modern synthetic chemistry has introduced several advanced techniques that can be applied to the synthesis of quinazolin-4(3H)-ones, often leading to improved yields, shorter reaction times, and more environmentally friendly processes.
Microwave-assisted synthesis has been successfully employed for the preparation of quinazolinone derivatives. ijarsct.co.innih.gov For example, the Niementowski synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide can be significantly accelerated using microwave irradiation. nih.gov Similarly, the synthesis of 6-substituted quinazolino[4,3-b]quinazolin-8-ones has been achieved under solvent-free microwave conditions. researchgate.net
Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the functionalization of the quinazolinone scaffold. For instance, palladium-catalyzed N-arylation of amidines can be used in a one-pot synthesis of quinazoline (B50416) derivatives. mit.edu Furthermore, palladium-catalyzed amination of bromo-substituted quinolines and naphthalenes has been demonstrated, suggesting that a similar approach could be viable for the synthesis of this compound from a 6-bromo-quinazolin-4(3H)-one precursor and dimethylamine. nih.gov
| Technique | Application | Advantages | Reference(s) |
| Microwave-assisted synthesis | Synthesis of quinazolin-4(3H)-ones and their derivatives | Reduced reaction times, improved yields, solvent-free conditions | ijarsct.co.innih.govresearchgate.net |
| Palladium-catalyzed cross-coupling | N-arylation and amination for quinazoline synthesis | High efficiency, broad substrate scope | mit.edunih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation for the synthesis of quinazolin-4(3H)-one derivatives has been shown to be a simple, efficient, and environmentally friendly approach. farmaceut.orgnih.gov
Microwave heating facilitates the rapid synthesis of quinazolinones from various starting materials, including anthranilic acids, anthranilamides, or 2-halobenzoic acids. researchgate.netnih.govsci-hub.cat For instance, the condensation of anthranilamide with aldehydes or ketones can be effectively catalyzed by Lewis acids like antimony(III) chloride (SbCl₃) under solvent-free microwave conditions, affording the desired products in excellent yields within minutes. scispace.com This method highlights the advantages of simplicity, mild reaction conditions, and high product yields. scispace.com
Furthermore, microwave-assisted synthesis can be combined with other green chemistry principles. Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines has been successfully performed in aqueous media under microwave irradiation. sci-hub.cat This approach is notable as it represents an iron-catalyzed C-N coupling to form N-heterocycles in water, a green solvent. sci-hub.cat The combination of microwave heating with phase-transfer catalysis has also been explored for the N-alkylation and condensation reactions of quinazolinone precursors, providing an eco-friendly and efficient technique. farmaceut.orgnih.gov
Research has demonstrated that microwave irradiation can dramatically improve reaction yields and reduce reaction times. In one study, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones saw yields exceeding 80% with microwave heating, a significant improvement over conventional methods. farmaceut.org Another facile and green one-pot synthesis of quinazolinone inhibitors was developed using microwave irradiation under solvent-free conditions, employing a commercially available copper catalyst. nih.gov This method achieved moderate to high yields (up to 92%) in just two hours, whereas conventional heating required 16 hours and yielded only 55%. nih.gov
The data below summarizes representative examples of microwave-assisted synthesis of quinazolin-4(3H)-one analogues.
| Starting Materials | Catalyst/Reagents | Solvent | Microwave Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzamide, Benzyl alcohol | CuI, Cs₂CO₃ | Solvent-free | 130 °C, 2 h | up to 92 | nih.gov |
| 2-Iodobenzoic acid, Acetamidine hydrochloride | FeCl₃, L-proline, Cs₂CO₃ | Water | 120 °C, 30 min | up to 84 | sci-hub.cat |
| Anthranilamide, Benzaldehyde | SbCl₃ (1 mol%) | Solvent-free | 200 W, minutes | 98 | scispace.com |
| 2-Propylquinazolin-4(3H)-one, Chloroacetyl chloride | TBAB | Not specified | 120 °C | >80 | farmaceut.org |
Metal-Catalyzed Reaction Pathways
Transition-metal catalysis offers a versatile and powerful platform for the synthesis of complex heterocyclic structures like quinazolin-4(3H)-ones. nih.govfrontiersin.org Catalysts based on palladium, copper, and rhodium have been extensively developed to construct the quinazolinone core through various mechanistic pathways, including C-N bond formation, C-H activation, and domino reactions. acs.orgnih.gov These methods often provide high atom economy and functional group tolerance. nih.gov
Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for their efficiency in promoting cross-coupling and cyclization reactions. acs.org A notable strategy involves the palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from readily available o-nitrobenzamides and alcohols. rsc.orgnih.gov This process occurs through a hydrogen transfer mechanism and involves a cascade of reactions including alcohol oxidation, nitro reduction, condensation, and dehydrogenation without the need for external reducing or oxidizing agents. rsc.orgnih.gov Another innovative approach is the Pd(II)-catalyzed intramolecular C(sp²)-H carboxamidation of N-arylamidines, which provides an atom- and step-efficient route to diversified quinazolin-4(3H)-ones. nih.gov
Copper-Catalyzed Synthesis: Copper catalysts, being more economical than palladium, have gained significant attention. researchgate.net An efficient copper-catalyzed domino synthesis of quinazolinones has been developed using substituted 2-halobenzamides and (aryl)methanamines as starting materials with air as the oxidant. acs.org This process involves a sequential Ullmann-type coupling and aerobic oxidative C-H amidation. acs.org Copper catalysts have also been employed for the synthesis of quinazolinones from 2-aminobenzamides and terminal alkynes in an oxidant-free approach, proceeding through a CuAAC/ring cleavage reaction. nih.gov Furthermore, copper-catalyzed isocyanide insertion reactions provide another route to the quinazolinone scaffold. acs.org
Rhodium-Catalyzed Synthesis: Rhodium catalysts have enabled novel synthetic routes through C-H activation strategies. For example, Rh(III)-catalyzed [4+2] annulation of 3-phenylquinazolinones with gem-difluoromethylene alkynes has been used to create fluorinated quinolino[2,1-b]quinazolinone derivatives. acs.orgnih.gov In this reaction, the amide carbonyl group acts as a weakly coordinating directing group. acs.orgnih.gov Another efficient method involves the Rh(III)-catalyzed C-H bond difluorovinylation of 2-arylquinazolinones with 2,2-difluorovinyl tosylate to produce monofluoroalkene-containing quinazolinones. acs.org
The following table presents a comparative overview of different metal-catalyzed strategies for the synthesis of quinazolin-4(3H)-one analogues.
| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Yield (%) | Reference |
|---|---|---|---|---|---|
| Palladium (Pd) | One-Pot Hydrogen Transfer | o-Nitrobenzamides, Alcohols | Oxidant/reductant-free cascade | Good to High | rsc.orgnih.gov |
| Palladium (Pd) | Intramolecular C-H Carboxamidation | N-Arylamidines | Atom- and step-efficient | Reasonable to Good | nih.gov |
| Copper (Cu) | Domino Reaction (Ullmann/C-H Amidation) | 2-Halobenzamides, (Aryl)methanamines | Uses air as oxidant, ligand-free | Good | acs.org |
| Copper (Cu) | CuAAC/Ring Cleavage | 2-Aminobenzamides, Sulfonyl azides, Terminal alkynes | Oxidant-free, mild conditions | Not specified | nih.gov |
| Rhodium (Rh) | [4+2] Annulation | 3-Phenylquinazolinones, gem-Difluoromethylene alkynes | Synthesis of fluorinated derivatives | Not specified | acs.orgnih.gov |
| Rhodium (Rh) | C-H Difluorovinylation | 2-Arylquinazolinones, 2,2-Difluorovinyl tosylate | Synthesis of monofluoroalkene derivatives | 65-92 | acs.org |
Structure Activity Relationship Sar Studies of 6 Dimethylamino Quinazolin 4 3h One Analogues and the Quinazolinone Scaffold
General Principles of Quinazolinone Structure-Activity Relationships
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and pyrimidine rings. nih.gov SAR studies have revealed that modifications at positions 2, 3, 6, and 8 are particularly significant for modulating the pharmacological profile of these compounds. nih.govresearchgate.net The quinazolinone core itself serves as a critical pharmacophore, and its interaction with biological targets can be finely tuned by the introduction of various functional groups.
Positional and Substituent Effects on Biological Activity
The specific placement and chemical nature of substituents on the quinazolinone scaffold dramatically influence the molecule's biological effects. Different positions on the ring system offer unique opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties.
The C-6 position on the benzene ring portion of the quinazolinone core is a critical site for substitution that can significantly impact biological activity. The introduction of various functional groups at this position has been shown to modulate the anticancer and antimicrobial properties of these compounds.
Research has demonstrated that the nature of the C-6 substituent plays a pivotal role. For example, the introduction of a nitro group (-NO2) at the C-6 position has been found to increase the anticancer activity of certain quinazoline (B50416) derivatives. nih.gov Halogen atoms, such as bromine or iodine, at the C-6 position have also been explored. Studies have shown that the presence of a bromine atom at C-6 can be favorable for antimicrobial activity. mediresonline.org In one study, substitution with iodine at the 6 and 8 positions significantly improved antibacterial activity. nih.govsemanticscholar.org
Conversely, some substitutions at the C-6 position have been found to be detrimental to activity. In a study on 4(3H)-quinazolinone antibacterials, the introduction of a bromo or hydroxyl group at the C-6 position was not tolerated and resulted in a loss of activity. acs.org This highlights the sensitivity of biological activity to the specific substituent at this position. While direct data on a 6-dimethylamino group on the quinazolin-4(3H)-one core is limited in the provided context, related studies on benzo[f]quinazolines have shown that N,N-dimethylamino groups can lead to strongly enhanced quantum yields in fluorescence studies. beilstein-journals.org Another study on a 6-p-dimethylaminophenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline derivative noted its activity against fungus. core.ac.uk These findings suggest that an electron-donating dimethylamino group at the C-6 position could have a significant, and potentially favorable, impact on the molecule's properties and biological activity.
Table 1: Effect of C-6 Substitution on Quinazolinone Activity
| Base Scaffold | C-6 Substituent | Biological Activity | Finding | Reference |
| Quinazolin-4(3H)-one | -NO2 | Anticancer | Increases activity. | nih.gov |
| Quinazolin-4(3H)-one | -Br | Antimicrobial | Favorable for activity. | mediresonline.org |
| Quinazolin-4(3H)-one | -I | Antibacterial | Significantly improved activity (when combined with C-8 iodo). | nih.govsemanticscholar.org |
| 4(3H)-Quinazolinone | -Br, -OH | Antibacterial | Not tolerated; led to loss of activity. | acs.org |
| Benzoimidazo[1,2-c]quinazoline | -p-dimethylaminophenyl | Antifungal | Active against fungus. | core.ac.uk |
Positions C-2, C-3, and C-8 are key sites for chemical modification that profoundly influence the therapeutic properties of the quinazolinone scaffold. researchgate.net
C-2 Position: The substituent at the C-2 position significantly directs the molecule's biological action. The presence of a phenyl ring at C-2 is a common feature in many active derivatives. nih.gov Modifications on this phenyl ring, such as the introduction of small lipophilic groups, can enhance antiproliferative activity. nih.gov For antimicrobial agents, methyl or thiol groups at this position are often considered essential for activity. nih.gov A variety of heterocyclic moieties attached to the C-2 position have also been shown to yield compounds with potent antimicrobial effects.
C-3 Position: This position is one of the most frequently modified sites in the development of quinazolinone-based drugs. Attaching different heterocyclic moieties or substituted aryl groups at N-3 can lead to a significant increase in a wide range of activities, including anticonvulsant and antibacterial effects. nih.govresearchgate.net The nature of the substituent at N-3 can influence the molecule's conformation and its ability to bind to target proteins. For example, the presence of a substituted aromatic ring at this position is crucial for the antimicrobial properties of many quinazolinone derivatives. nih.govsemanticscholar.org
C-8 Position: Similar to the C-6 position, C-8 substitution can fine-tune the electronic properties of the benzene ring and thereby modulate biological activity. The introduction of halogen atoms, particularly iodine, at the C-8 position (often in conjunction with a C-6 halogen) has been shown to significantly enhance antibacterial activity. nih.govsemanticscholar.org This suggests that electron-withdrawing groups at this position can be beneficial for certain therapeutic applications.
Table 2: Influence of Substituents at C-2, C-3, and C-8
| Position | Substituent Type | Observed Effect on Activity | Reference |
| C-2 | Substituted phenyl rings, heterocyclic moieties | Modulates antiproliferative and antimicrobial activity. | nih.gov |
| C-2 | Methyl or thiol groups | Often essential for antimicrobial activity. | nih.gov |
| C-3 | Substituted aromatic rings, various heterocycles | Crucial for antimicrobial and other biological activities. | nih.govnih.gov |
| C-8 | Halogen (e.g., Iodine) | Can significantly improve antibacterial activity, especially with C-6 halogen. | nih.govsemanticscholar.org |
Rational Design of Quinazolinone Derivatives for Enhanced Efficacy
Rational drug design leverages the understanding of SAR to create new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. For the quinazolinone scaffold, this involves the strategic placement of functional groups to optimize interactions with specific biological targets. acs.org
A prominent example is the design of quinazolinone-based EGFR inhibitors for cancer therapy. jst.go.jpnih.gov SAR studies have established that the quinazoline core acts as a scaffold that mimics the adenine region of ATP, binding to the hinge region of the EGFR kinase domain. nih.gov Based on this, rational design focuses on:
Optimizing Hinge Binding: Ensuring the N-1 and N-3 atoms of the quinazoline ring can form crucial hydrogen bonds with residues like Met793 in the EGFR active site. nih.gov
Exploring Substitutions: Introducing various groups at the C-6 and C-7 positions to interact with the solvent-exposed region, thereby enhancing binding affinity and selectivity.
Modifying the C-4 Position: Attaching an anilino group at the C-4 position, which occupies a hydrophobic pocket, is a cornerstone of many potent EGFR inhibitors. Modifications to this aniline ring are a key strategy for improving efficacy. nih.gov
This approach has led to the development of highly potent and selective inhibitors. jst.go.jp By combining SAR data with computational methods like molecular docking, researchers can predict how a designed molecule will bind to its target, allowing for the synthesis of more effective and targeted therapeutic agents. frontiersin.org This iterative process of design, synthesis, and biological evaluation is fundamental to advancing quinazolinone derivatives as therapeutic agents. nih.govacs.org
Computational Chemistry and in Silico Approaches in Quinazolinone Research
Computer-Aided Drug Design (CADD) Methodologies
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern pharmaceutical research, offering a more cost-effective and efficient alternative to traditional experimental methods. mdpi.com By employing computational tools, CADD facilitates the prediction of how a drug candidate might behave, its interactions with biological targets, and its pharmacokinetic properties before it is even synthesized. mdpi.commdpi.com This integration of computational power with pharmacological principles streamlines the discovery and optimization of new therapeutic agents. mdpi.com The application of CADD is broadly categorized into two primary strategies: ligand-based and structure-based drug design. mdpi.com
Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, such as a protein or enzyme. mdpi.comquora.com This approach aims to design molecules that can fit precisely into the target's binding site and modulate its activity. A key technique in SBDD is molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. quora.com For instance, in the study of quinazolinone derivatives, SBDD has been used to investigate how these compounds interact with the active site of enzymes like the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. nih.gov
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. mdpi.comquora.com This method utilizes the structural information of molecules known to bind to the target (ligands). quora.com By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed, or a Quantitative Structure-Activity Relationship (QSAR) model can be established. quora.com This approach was successfully used to design novel, potent quinazolin-4(3H)-one molecules as inhibitors of breast cancer by developing a QSAR model from a series of existing derivatives. nih.govresearchgate.net
Molecular Docking and Binding Affinity Predictions
Molecular docking is a pivotal computational technique used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein. nih.gov This simulation provides insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govptfarm.pl The results are often expressed as a docking score or binding energy, where a lower value typically indicates a more stable and favorable interaction. nih.gov
In research on quinazolinone derivatives, molecular docking has been extensively used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. cnr.it For example, studies targeting EGFR have used docking to predict the binding energies of various quinazolinone compounds. The binding energy for potent inhibitors like compound 8a and the co-crystal ligand Neratinib were calculated to be -6.8 kcal/mol and -7.1 kcal/mol, respectively, within a mutated EGFR active site. nih.gov Such studies help rationalize the observed biological activity and guide the design of more potent inhibitors. researchgate.net
| Compound | Target | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Compound 8a | EGFR (mutated) | -6.8 | nih.gov |
| Compound 8c | EGFR | -5.3 | nih.gov |
| Neratinib (co-crystal ligand) | EGFR (mutated) | -7.1 | nih.gov |
| Gefitinib (B1684475) | EGFR-TK | -127.495 (Docking Score) | nih.gov |
Molecular Dynamics Simulations for Ligand-Target Stability
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations model the movement of atoms and molecules, providing crucial information about the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. nih.gov
This technique is used to validate docking results and assess the stability of the predicted binding poses. semanticscholar.org Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand-protein complex over the simulation time suggests a stable binding. nih.gov For instance, MD simulations performed on quinazolin-4(3H)-one-morpholine hybrids bound to VEGFR1 and VEGFR2 showed that the complexes exhibited high stability, with RMSD values maintained around 1-2 Å, and strong hydrogen bond interactions were observed for over 90% of the simulation time. nih.gov These simulations confirm that the ligand remains securely bound within the active site, reinforcing the predictions made by molecular docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a ligand-based CADD approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding the design of more potent molecules. nih.gov
A QSAR model is built using a "training set" of compounds with known activities and then validated using an external "test set." The predictive power of the model is assessed using several statistical parameters. In a study on quinazolin-4(3H)-one derivatives as breast cancer inhibitors, a QSAR model was developed with excellent statistical parameters, which was then used to predict the activity of newly designed compounds. nih.govresearchgate.net Similarly, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been developed for quinazoline (B50416) analogues against EGFR, yielding models with strong predictive capabilities. nih.govfrontiersin.org
| Model | R² (Correlation Coefficient) | Q² (Cross-validated R²) | R²pred (External Validation) | Reference |
|---|---|---|---|---|
| 2D-QSAR (Breast Cancer Inhibitors) | 0.919 | 0.819 | 0.7907 | nih.govresearchgate.net |
| CoMFA (EGFR Inhibitors) | 0.855 | 0.570 | 0.657 | nih.gov |
| CoMSIA (EGFR Inhibitors) | 0.895 | 0.599 | 0.681 | nih.gov |
Preclinical Investigations and Translational Research
In Vitro Pharmacological Characterization
The in vitro pharmacological assessment of quinazolin-4(3H)-one derivatives is a critical step in identifying their biological activities and therapeutic potential. This characterization typically involves a variety of cell-based and biochemical assays to determine their effects on specific cellular processes and molecular targets.
Cell-based assays are fundamental in determining the biological effects of quinazolin-4(3H)-one derivatives in a cellular context. These compounds have been evaluated for a wide range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govresearchgate.net For instance, the antiproliferative activity of these derivatives is commonly tested against panels of human cancer cell lines to identify potent and selective cytotoxic agents. nih.gov Other cell-based studies have explored their potential as anti-inflammatory agents by measuring the inhibition of inflammatory mediators in relevant cell types. researchgate.net
The biological activities of quinazolin-4(3H)-one derivatives are often linked to their ability to inhibit specific enzymes. mdpi.com Enzyme inhibition profiling is therefore crucial for elucidating their mechanism of action. Derivatives of this scaffold have been identified as inhibitors of several key enzyme classes. nih.govnih.gov
Notably, they are well-known as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs), which are critical in cancer cell signaling and proliferation. nih.govnih.govnih.gov Some derivatives also show inhibitory activity against Dihydrofolate Reductase (DHFR), an enzyme involved in nucleotide synthesis, and DNA gyrase, a topoisomerase essential for bacterial replication. nih.govmdpi.comnih.gov
Table 1: Examples of Enzymes Inhibited by Quinazolin-4(3H)-one Derivatives
| Enzyme Target | Therapeutic Area | Reference |
|---|---|---|
| Tyrosine Kinases (EGFR, HER2) | Cancer | nih.gov |
| Aurora Kinase A | Cancer | nih.govescholarship.org |
| DNA Gyrase | Antibacterial | mdpi.comnih.gov |
| Dihydrofolate Reductase (DHFR) | Cancer, Antibacterial | nih.gov |
| Poly(ADP-ribose) polymerase (PARP) | Cancer | nih.gov |
| Acetylcholinesterase (AChE) | Neurodegenerative Disease | bezmialem.edu.tr |
In Vitro Efficacy Studies against Pathogenic Strains and Cancer Cell Lines
Following initial characterization, the efficacy of quinazolin-4(3H)-one derivatives is rigorously tested in vitro against specific pathogens and cancer cells to quantify their potency.
Derivatives of the quinazolin-4(3H)-one nucleus have demonstrated significant antimicrobial properties. nih.goveco-vector.com Their activity is evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.comnuu.uz Standard methods, such as the agar (B569324) disk diffusion and broth microdilution assays, are used to determine the minimum inhibitory concentration (MIC) of the compounds. nih.gov
Studies have shown that certain derivatives exhibit potent activity against strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.govnuu.uz Antifungal activity has also been observed against species such as Candida albicans and Aspergillus niger. mdpi.comnih.gov The specific substitutions on the quinazolinone ring play a critical role in determining the spectrum and potency of antimicrobial action. nih.govnuu.uz
Table 2: Representative Antimicrobial Activity of Various Quinazolin-4(3H)-one Derivatives
| Compound Type | Bacterial Strain | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|---|
| 6-Nitro-3(H)-quinazolin-4-one | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | - | Not specified, but noted as remarkable | nuu.uz |
| Hydrazone/Pyrazole Hybrids | E. coli | C. albicans | 1–16 µg/mL | mdpi.com |
| Schiff Base Derivatives | E. coli, P. aeruginosa, S. aureus | - | 32-128 µg/mL | nih.gov |
The quinazolin-4(3H)-one scaffold is a cornerstone in the development of anticancer agents, with several derivatives showing potent antiproliferative activity. mdpi.comresearchgate.net Their efficacy is assessed against a diverse range of human cancer cell lines, including those from lung, breast, colon, and liver cancers. nih.govresearchgate.net The potency is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the compound concentration required to inhibit cell growth by 50%.
Derivatives have shown effectiveness against non-small cell lung cancer (NSCLC) cell lines, including those resistant to existing therapies. nih.govescholarship.org Significant cytotoxicity has also been reported against breast cancer cell lines (e.g., MCF-7, MDA-MB-468), human cervix carcinoma (HeLa), and human liver cancer (HepG2) cells. researchgate.netsemanticscholar.org
Table 3: Antiproliferative Activity of Selected Quinazolin-4(3H)-one Derivatives
| Derivative Class | Cancer Cell Line | Potency (IC50) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine conjugate | H1975 (NSCLC) | Not specified, but noted as effective | nih.gov |
| Hydrazide derivatives | A2780 (Ovarian) | 0.14 to 0.84 µM | nih.gov |
| 2,3-disubstituted-6-iodo derivatives | MCF-7 (Breast) | Noted as highly cytotoxic | researchgate.net |
Mechanism-of-Action Studies in Preclinical Models
Understanding the molecular mechanism of action is essential for the further development of quinazolin-4(3H)-one derivatives as therapeutic agents. These studies in preclinical models aim to identify the specific cellular pathways and molecular events that are modulated by the compounds.
For derivatives with anticancer properties, mechanism-of-action studies often reveal effects on cell cycle progression and the induction of apoptosis (programmed cell death). nih.govmdpi.com For example, inhibition of targets like Aurora Kinase A can lead to a G2/M phase arrest in the cell cycle, preventing cancer cells from dividing and subsequently triggering apoptosis. nih.govescholarship.org The inhibition of DNA repair enzymes like PARP or signaling kinases like EGFR disrupts critical pathways that cancer cells rely on for survival and proliferation. nih.govmdpi.comsemanticscholar.org In the context of antimicrobial activity, the mechanism often involves the inhibition of essential bacterial enzymes such as DNA gyrase, which prevents DNA replication and leads to bacterial cell death. nih.gov
Synergistic Effects in Combination Therapies
The therapeutic potential of quinazolin-4(3H)-one derivatives is significantly enhanced when used in combination with other anticancer agents, a strategy that can lead to synergistic effects, overcoming drug resistance and improving treatment efficacy. While direct preclinical studies on the synergistic effects of 6-dimethylamino-quinazolin-4(3H)-one are not extensively documented in publicly available research, the broader class of quinazolin-4(3H)-one analogues has demonstrated considerable promise in combination therapies, particularly in the context of non-small cell lung cancer (NSCLC).
Research into novel quinazolin-4(3H)-one derivatives has revealed synergistic antiproliferative activity when combined with established targeted therapies. For instance, a derivative known as BIQO-19 has shown synergistic effects when used with gefitinib (B1684475), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). nih.gov This is particularly relevant for patients who have developed resistance to EGFR-TKI treatments. The combination of BIQO-19 and gefitinib has been observed to be effective in both EGFR-TKI-sensitive and resistant NSCLC cell lines. nih.gov
The underlying mechanism for this synergy often involves the targeting of complementary signaling pathways. While gefitinib directly inhibits the EGFR signaling pathway, many quinazolin-4(3H)-one derivatives have been developed to target other critical pathways involved in cell proliferation and survival, such as those mediated by Aurora Kinase A. nih.gov By simultaneously inhibiting multiple key oncogenic drivers, combination therapies can produce a more potent and durable antitumor response.
The following table summarizes the observed synergistic effects of a quinazolin-4(3H)-one derivative in combination with a targeted agent in preclinical models of non-small cell lung cancer.
| Cell Line | Quinazolin-4(3H)-one Derivative | Combination Agent | Observed Effect |
| H1975 (EGFR-TKI-resistant NSCLC) | BIQO-19 | Gefitinib | Synergistic antiproliferative activity |
| HCC827-gef (Gefitinib-resistant NSCLC) | BIQO-19 | Gefitinib | Synergistic antiproliferative activity |
| PC9-gef (Gefitinib-resistant NSCLC) | BIQO-19 | Gefitinib | Synergistic antiproliferative activity |
These findings underscore the potential of quinazolin-4(3H)-one-based compounds, including by extension this compound, as valuable components of combination chemotherapy regimens. The ability to resensitize resistant cancer cells to existing targeted therapies is a critical area of oncology research, and the synergistic potential of this class of compounds represents a promising avenue for the development of more effective cancer treatments. Further investigations are warranted to specifically elucidate the synergistic interactions of this compound with a range of cytotoxic and targeted agents across various cancer types.
Future Directions and Research Perspectives
Discovery of Novel Quinazolinone Architectures and Functional Groups
The exploration of new synthetic methodologies is paramount for expanding the chemical diversity of quinazolinone derivatives. mdpi.com Recent advancements have focused on developing efficient, sustainable, and versatile synthetic routes to access novel architectures. mdpi.comrsc.org Key strategies include transition-metal-catalyzed reactions, which offer streamlined procedures and high yields, and the use of innovative starting materials like 2-azidobenzaldehyde to construct the quinazolinone core. mdpi.com
A significant trend involves the creation of 2,3-fused quinazolinones, where additional rings are fused to the primary scaffold to enhance rigidity and planarity, potentially improving interaction with biological targets. rsc.org Synthetic strategies for these complex molecules include difunctionalization of alkenes, ring-opening of small rings, and various cascade reactions. rsc.org
Furthermore, research is actively exploring the impact of introducing diverse functional groups at various positions of the quinazolinone ring. tandfonline.comresearchgate.net Structure-activity relationship (SAR) studies have demonstrated that modifications at the C-2, C-3, and C-4 positions can significantly alter the biological activity profile. tandfonline.com Hybridization, the strategy of combining the quinazolinone scaffold with other pharmacologically active moieties such as chalcones, triazoles, and sulfonamides, has proven effective in enhancing both the potency and selectivity of these compounds. tandfonline.comnih.gov
Future efforts will likely concentrate on:
Green Chemistry Approaches: Developing more environmentally friendly synthetic methods.
Combinatorial Chemistry: Generating large libraries of diverse quinazolinone derivatives for high-throughput screening.
Solid-Phase Synthesis: Facilitating the rapid and efficient synthesis of novel compounds. researchgate.net
Identification of Undiscovered Biological Targets and Therapeutic Areas
Quinazolinone derivatives have a well-documented history of interacting with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.netnih.gov These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. tandfonline.commdpi.comrsc.org The quinazoline (B50416) moiety is considered a "privileged structure" in drug development due to its ability to interact with multiple biological targets. nih.gov
The established therapeutic applications of quinazolinones are extensive, as highlighted in the table below.
| Therapeutic Area | Biological Target/Mechanism | Reference |
| Anticancer | EGFR, VEGFR-2, Tubulin polymerization, PI3K, HDAC, DHFR, CDK2 | tandfonline.comnih.govnih.govnih.govnih.govmdpi.com |
| Antimicrobial | Inhibition of bacterial and fungal growth, Anti-biofilm formation | mdpi.comnih.govnih.gov |
| Anti-inflammatory | COX-2 and 5-LOX enzyme inhibition | tandfonline.com |
| Anticonvulsant | Modulation of CNS activity | mdpi.comwisdomlib.org |
| Antiviral | Inhibition of viral replication (e.g., HCV, Influenza) | mdpi.com |
| Antidiabetic | Alpha-glucosidase inhibition | wisdomlib.org |
| Anti-Alzheimer's | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition | tandfonline.com |
| Antiparasitic | Antimalarial, Antichagasic | rsc.orgmdpi.com |
Future research will focus on identifying novel biological targets for quinazolinone-based compounds. This involves screening these derivatives against a wider range of enzymes, receptors, and signaling pathways implicated in various diseases. The exploration of their potential in emerging therapeutic areas such as neurodegenerative diseases, metabolic disorders, and rare genetic conditions is a promising avenue for future investigation. nih.govwisdomlib.orgijpsjournal.com The versatility of the quinazolinone scaffold suggests that its full therapeutic potential is yet to be completely unveiled. nih.govsemanticscholar.org
Integration of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of quinazolinone-based drugs. These computational tools can significantly accelerate the process by analyzing vast datasets to predict the biological activity and physicochemical properties of novel compounds. tandfonline.comijddr.in
In silico screening methods are increasingly being employed to identify promising quinazolinone derivatives from large virtual libraries. tandfonline.comglobalresearchonline.netresearchgate.net Molecular docking studies, for instance, can predict the binding affinity and interaction patterns of these compounds with specific biological targets, such as enzymes and receptors. tandfonline.com This allows researchers to prioritize the synthesis and experimental testing of candidates with the highest potential for therapeutic efficacy. researchgate.net
Key applications of AI and ML in this field include:
Predictive Modeling: Developing algorithms to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new quinazolinone derivatives, thereby reducing the likelihood of late-stage failures in drug development. tandfonline.comglobalresearchonline.net
De Novo Drug Design: Using generative models to design novel quinazolinone structures with desired pharmacological profiles.
Quantitative Structure-Activity Relationship (QSAR) Studies: Establishing mathematical relationships between the chemical structure of quinazolinone compounds and their biological activity to guide the design of more potent molecules.
The use of computational approaches, such as molecular dynamics simulations, further aids in understanding the dynamic behavior of quinazolinone-ligand complexes, providing deeper insights into their mechanism of action. tandfonline.com
Development of Multi-Target Directed Ligands
The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. nih.gov This has led to a growing interest in the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govtandfonline.com The quinazoline scaffold is particularly well-suited for the design of MTDLs due to its ability to be extensively functionalized and its inherent promiscuity for various biological targets. nih.govnih.gov
The rationale behind MTDLs is to achieve a synergistic therapeutic effect, enhance efficacy, and potentially overcome drug resistance mechanisms. nih.gov For example, quinazolinone-based compounds have been designed as dual inhibitors of PI3K/HDAC and PARP1/STAT3, which are key targets in cancer therapy. tandfonline.comnih.govacs.org Other research has focused on developing quinazolines that simultaneously inhibit multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β, which are crucial for tumor growth and angiogenesis. nih.gov
The development of these "hybrid" molecules often involves combining the quinazolinone core with other pharmacophores known to interact with different targets. nih.govrsc.org This strategy of molecular hybridization has yielded promising results in creating compounds with enhanced and broader biological activity. nih.govrsc.org
Strategies to Overcome Resistance Mechanisms
Drug resistance is a major challenge in the treatment of diseases like cancer and bacterial infections, limiting the long-term efficacy of many therapeutic agents. nih.govmdpi.com Quinazolinone-based drugs are not immune to this phenomenon. researchgate.netbiomedres.us For instance, in cancer therapy, resistance to EGFR inhibitors like gefitinib (B1684475) and erlotinib can arise from mutations in the EGFR gene, such as the T790M mutation. researchgate.netnih.gov
To address this, research is focused on several strategies:
Development of Next-Generation Inhibitors: Designing novel quinazolinone derivatives that can effectively inhibit both wild-type and mutant forms of the target protein. researchgate.net For example, new compounds have been synthesized that show potent activity against the drug-resistant T790M/L858R EGFR mutant. researchgate.net
Targeting Alternative Pathways: Developing quinazolinone-based drugs that act on different biological targets or pathways, thus bypassing the original resistance mechanism.
Combination Therapy: Using quinazolinone derivatives in combination with other drugs that have different mechanisms of action. This approach can create a synergistic effect and reduce the likelihood of resistance emerging.
Inhibition of Resistance-Inducing Mechanisms: Research into the specific mechanisms of resistance, such as impaired drug transport or altered metabolism, can inform the design of strategies to counteract them. nih.gov For example, resistance to some quinazoline antifolates has been linked to decreased drug accumulation via the reduced folate carrier. nih.gov
By understanding the molecular basis of resistance, researchers can rationally design new quinazolinone-based therapies that are more durable and effective. nih.gov
Q & A
Q. What are the common synthetic routes for 6-dimethylamino-quinazolin-4(3H)-one derivatives?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Heterocyclic Core Formation : Reacting benzoxazinone precursors with amino acids or dipeptides under reflux conditions replaces oxygen heteroatoms with nitrogen-containing residues (e.g., glycylglycine) .
- Electrochemical Amination : Dual oxidative C(sp³)–H amination enables efficient introduction of amino groups under electrochemical conditions, improving regioselectivity and yield .
- Diazonium Salt Coupling : Diazotization of aromatic amines followed by coupling with active methylene compounds (e.g., ethyl acetoacetate) produces hydrazono derivatives .
Q. Table 1: Synthetic Methods Comparison
Q. How is structural characterization performed for quinazolin-4(3H)-one derivatives?
Methodological Answer: Multi-spectroscopic approaches are employed:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., δ 11.60 ppm for NH in hydrazono derivatives) .
- IR Spectroscopy : Bands at 1713 cm⁻¹ (acetyl C=O) and 1649 cm⁻¹ (quinazolinone C=O) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HR-MS) validates molecular formulas (e.g., [M+H]⁺ at m/z 490.1727) .
Q. What in vitro models assess anticholinesterase activity of quinazolin-4(3H)-one derivatives?
Methodological Answer:
- Ellman Assay : Measures acetylcholinesterase (AChE) inhibition via spectrophotometric detection of 5-thio-2-nitrobenzoate (TNB) formation. IC₅₀ values are calculated using donepezil as a reference (IC₅₀ = 2.4±0.06 mg/mL) .
- β-Amyloid Aggregation Assay : Congo red staining quantifies inhibition of Aβ(1-42) fibril formation, with GV-791 as a positive control (>50% inhibition threshold) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
- Electrochemical Tuning : Adjusting current density (5–15 mA/cm²) and solvent polarity enhances regioselectivity in amination reactions .
- Temperature Control : Reflux in polar aprotic solvents (DMF/DMSO) improves solubility of intermediates .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in coupling steps .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Bioavailability Studies : Assess solubility (logP) and metabolic stability using hepatocyte microsomes. Derivatives with glycylglycine residues show improved blood-brain barrier penetration .
- Contradiction Analysis : Compare IC₅₀ values across assays (e.g., AChE inhibition vs. Aβ aggregation) to identify off-target effects .
Q. Table 2: Biological Data Contradictions
Q. What strategies establish structure-activity relationships (SAR) for quinazolin-4(3H)-one derivatives?
Methodological Answer:
- Substituent Variation : Compare analogs with amino acid residues (e.g., glycylleucine vs. glycylglycine) to correlate hydrophobicity with AChE inhibition .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to map steric/electronic requirements for Aβ aggregation inhibition .
- Fragment-Based Design : Introduce bioisosteres (e.g., trifluoromethyl groups) to enhance binding affinity .
Q. How are computational approaches used to predict binding modes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
